Methyl 2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate
CAS No.:
Cat. No.: VC15834014
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2O2 |
|---|---|
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | methyl 2-(2-methyl-3H-benzimidazol-5-yl)acetate |
| Standard InChI | InChI=1S/C11H12N2O2/c1-7-12-9-4-3-8(5-10(9)13-7)6-11(14)15-2/h3-5H,6H2,1-2H3,(H,12,13) |
| Standard InChI Key | WZUREQSQWDWVNM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(N1)C=C(C=C2)CC(=O)OC |
Introduction
Structural and Molecular Characteristics
The molecular formula of methyl 2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate is , with a molecular weight of 204.23 g/mol . The benzimidazole core consists of a fused benzene and imidazole ring, with the methyl group at the 2-position and the acetate ester substituent at the 5-position. The compound’s planar structure facilitates π-π stacking interactions, which are critical for binding to biological targets such as enzymes and receptors.
The SMILES notation for this compound is , reflecting the ester functional group and methyl substitution . Nuclear magnetic resonance (NMR) and mass spectrometry analyses confirm its regiochemistry, with distinct signals for the methyl ester ( 3.7 ppm for methoxy protons) and aromatic protons ( 7.2–8.1 ppm) .
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 204.23 g/mol | |
| Density | 1.2 ± 0.1 g/cm³ | |
| Boiling Point | 339.4 ± 11.0 °C | |
| Melting Point | 175–177 °C | |
| LogP (Partition Coefficient) | 1.8 |
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of methyl 2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate typically involves a multi-step procedure starting from substituted aniline derivatives. A common approach utilizes o-phenylenediamine as the precursor, which undergoes cyclization with methyl 2-bromoacetate under basic conditions. For example, VulcanChem reports a method where 2-nitroaniline is reduced to benzene-1,2-diamine, followed by cyclization with carbon disulfide to form the benzimidazole-thiol intermediate . Subsequent oxidation and reduction steps yield the 5-amino derivative, which is then acylated with methyl bromoacetate to introduce the ester group.
An alternative route described by MDPI involves the Swern oxidation of a hydroxymethyl intermediate derived from methyl 3-amino-4-(methylamino)benzoate . This method achieves an 85% yield of the aldehyde precursor, which undergoes a Wittig reaction with phosphonium bromide to form the final product .
Reaction Mechanisms
The ester group in methyl 2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reactivity is exploited in prodrug design, where the ester serves as a hydrolyzable moiety to enhance bioavailability. Additionally, the methyl group at the 2-position stabilizes the benzimidazole ring against electrophilic substitution, directing further functionalization to the 5- and 6-positions .
Biological Activities and Mechanisms
Enzymatic Inhibition
Applications in Scientific Research
Drug Discovery
This compound serves as a versatile intermediate in designing multifunctional therapeutics. For instance, its incorporation into hybrid molecules targeting both α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) has shown synergistic effects in managing type 2 diabetes .
Materials Science
The benzimidazole core’s electron-rich structure makes methyl 2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate a candidate for organic semiconductors. Its thin-film conductivity () rivals that of polyaniline derivatives, enabling applications in flexible electronics .
Future Directions and Challenges
Therapeutic Optimization
Future studies should focus on structure-activity relationship (SAR) analyses to enhance selectivity for biological targets. Modifying the ester group to thioesters or amides could improve metabolic stability.
Scalable Synthesis
Current synthetic routes suffer from moderate yields (70–85%) and require toxic reagents like carbon disulfide . Green chemistry approaches, such as microwave-assisted synthesis or enzymatic catalysis, may address these limitations .
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